

physical and chemical properties of 2-Bromoisovaleric acid

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Compound of Interest

Compound Name: *2-Bromo-3-methylbutyric acid*

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An In-depth Technical Guide to 2-Bromoisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromoisovaleric acid (also known as 2-bromo-3-methylbutanoic acid). It is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.^[1] This document includes detailed information on its chemical identity, physicochemical properties, spectral data, synthesis protocols, and safety information. The content is structured to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

2-Bromoisovaleric acid is a chiral α -halogenated monocarboxylic acid.^[2] Its structure, featuring a bromine atom on the carbon adjacent to the carboxyl group, imparts significant reactivity, making it a versatile building block in chemical synthesis.^[1]

Table 1: Chemical Identifiers of 2-Bromoisovaleric Acid

Identifier	Value
IUPAC Name	2-Bromo-3-methylbutanoic acid[3]
Synonyms	2-Bromoisovaleric acid, α -Bromoisovaleric acid, 2-Bromo-3-methylbutyric acid[3][4]
CAS Number	565-74-2[3][5]
Molecular Formula	C ₅ H ₉ BrO ₂ [3][5]
Molecular Weight	181.03 g/mol [3]
Canonical SMILES	CC(C)C(C(=O)O)Br[3]
InChI Key	UEBARDWJXBGYEJ-UHFFFAOYSA-N[3]

Table 2: Physical Properties of 2-Bromoisovaleric Acid

Property	Value	Reference
Appearance	White to beige or pale cream crystalline powder or chunks.	[6][7] [6][7]
Melting Point	33.0-42.0 °C[5][6]	[5][6]
Boiling Point	124-126 °C at 20 mmHg[4][8]	[4][8]
Density	Approximately 1.421 g/cm ³ (rough estimate)	[8]
Solubility	Soluble in alcohol and diethyl ether; very slightly soluble in water.[4][8][9]	[4][8][9]
pKa (Predicted)	3.00 ± 0.10	[8]
Flash Point	107 °C	[8]

Chemical Properties and Reactivity

2-Bromoisovaleric acid's chemical behavior is primarily dictated by the presence of the carboxylic acid and the α -bromo functional groups.

- Acidity: As a carboxylic acid, it can undergo typical reactions such as salt formation with bases and esterification with alcohols.
- Nucleophilic Substitution: The bromine atom at the α -position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility as a synthetic intermediate, allowing for the introduction of various functional groups at the α -carbon.[\[1\]](#)
- Stability: The compound is stable under normal conditions.[\[10\]](#) Incompatible materials include strong oxidizing agents and strong bases.[\[11\]](#)

Experimental Protocols

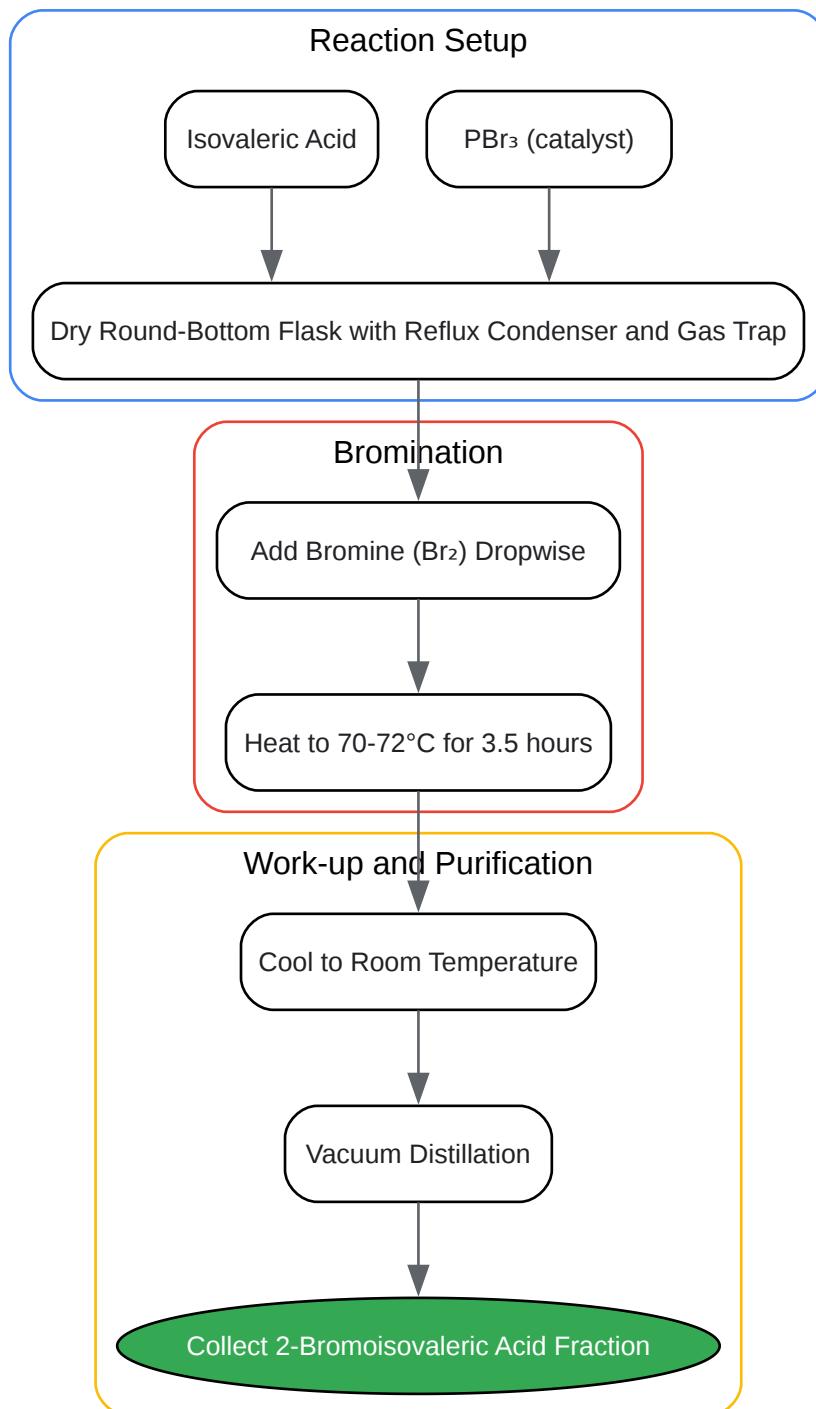
Synthesis of 2-Bromoisovaleric Acid

Two common methods for the synthesis of 2-Bromoisovaleric acid are presented below.

This classic method involves the α -bromination of a carboxylic acid using bromine and a phosphorus catalyst, such as phosphorus tribromide (PBr_3).

Experimental Workflow: Hell-Volhard-Zelinsky Synthesis

Workflow for Hell-Volhard-Zelinsky Synthesis of 2-Bromoisovaleric Acid

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Caption: Workflow for the synthesis of 2-Bromoisovaleric acid via the Hell-Volhard-Zelinsky reaction.

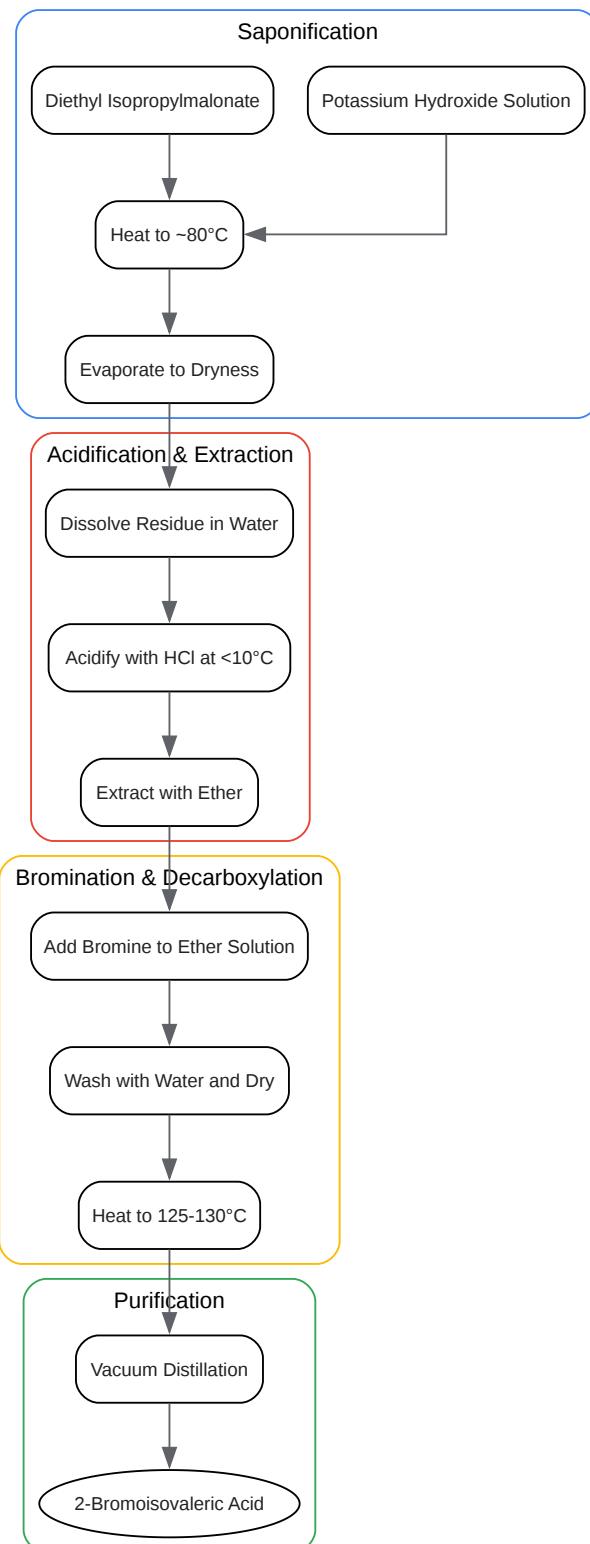
Detailed Protocol:

- Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas absorption trap for the evolving hydrogen bromide (HBr) gas.
- Charge the flask with isovaleric acid and a catalytic amount of phosphorus tribromide (PBr₃).
- Bromination: Slowly add bromine to the reaction mixture. The reaction is typically exothermic.
- After the addition is complete, heat the mixture to 70-72°C and maintain this temperature for approximately 3.5 hours.
- Work-up: Cool the reaction mixture to room temperature.
- Purification: The crude product is purified by vacuum distillation, collecting the fraction boiling at 124-126 °C at 20 mmHg.

This method involves the saponification of diethyl isopropylmalonate, followed by bromination and decarboxylation.

Experimental Workflow: Synthesis from Diethyl Isopropylmalonate

Workflow for Synthesis from Diethyl Isopropylmalonate

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Caption: Workflow for the synthesis of 2-Bromoisovaleric acid starting from diethyl isopropylmalonate.

Detailed Protocol:

- Saponification: Heat a solution of potassium hydroxide in water to approximately 80°C. Add diethyl isopropylmalonate over about one hour. Evaporate the resulting solution to dryness.
- Acidification: Dissolve the residue in water, cool to 0°C, and slowly acidify with concentrated hydrochloric acid, keeping the temperature below 10°C.
- Extraction: Extract the resulting isopropylmalonic acid with ether.
- Bromination: To the ether solution, gradually add bromine. The reaction should proceed with gentle boiling of the ether.
- Work-up: Wash the ether solution with water and dry it over calcium chloride. Remove the ether by distillation.
- Decarboxylation: Heat the crude isopropylbromomalonic acid in an oil bath at 125-130°C until carbon dioxide evolution ceases.
- Purification: Purify the resulting 2-Bromoisovaleric acid by vacuum distillation.

Purification

- Distillation: As mentioned in the synthesis protocols, vacuum distillation is an effective method for purifying 2-Bromoisovaleric acid.
- Recrystallization: For further purification, especially to obtain a solid product, recrystallization from a suitable solvent can be employed.

Spectral Data

The following sections describe the expected spectral characteristics of 2-Bromoisovaleric acid based on its structure and available data.

Table 3: Summary of Spectral Data

Technique	Key Features
¹ H NMR	Signals expected for the methine proton adjacent to the bromine, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the carboxylic acid proton.
¹³ C NMR	Resonances anticipated for the carbonyl carbon, the carbon bearing the bromine, the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons.
IR Spectroscopy	Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-H stretches, and the C-Br stretch.
Mass Spectrometry	The mass spectrum would show the molecular ion peak, and fragmentation patterns corresponding to the loss of bromine, the carboxyl group, and cleavage of the alkyl chain.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Bromoisovaleric acid is expected to show the following signals:

- A broad singlet for the carboxylic acid proton (-COOH), typically in the range of 10-13 ppm.
- A doublet for the α -proton (-CHBr), shifted downfield due to the electronegativity of the adjacent bromine and carbonyl group.
- A multiplet for the β -proton (-CH(CH₃)₂).
- Two doublets for the diastereotopic methyl protons (-CH(CH₃)₂) of the isopropyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display four distinct signals corresponding to the different carbon environments:

- C=O: The carbonyl carbon of the carboxylic acid, typically in the range of 170-185 ppm.
- C-Br: The α -carbon attached to the bromine atom.
- -CH-: The methine carbon of the isopropyl group.
- -CH₃: The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromoisovaleric acid will exhibit characteristic absorption bands for its functional groups:

- O-H Stretch: A very broad band in the region of 3300-2500 cm^{-1} , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
- C-H Stretch: Absorptions just below 3000 cm^{-1} for the sp^3 C-H bonds.
- C=O Stretch: A strong, sharp absorption band around 1700-1720 cm^{-1} for the carbonyl group of the carboxylic acid.
- C-O Stretch: A band in the 1320-1210 cm^{-1} region.
- C-Br Stretch: Expected in the fingerprint region, typically between 600-500 cm^{-1} .

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), 2-Bromoisovaleric acid is expected to show a molecular ion peak (M^+) at m/z 180 and 182, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragmentation pathways would include:

- Loss of a bromine radical ($\text{M} - \text{Br}^+$).
- Loss of the carboxyl group ($\text{M} - \text{COOH}^+$).
- Loss of the isopropyl group.

Biological Activity and Signaling Pathways

Currently, there is a lack of significant published data on the specific biological activities or involvement of 2-Bromoisovaleric acid in defined signaling pathways. Its primary role reported in the scientific literature is that of a synthetic intermediate. It has been used to study the conjugation of glutathione with (R)- and (S)- α -bromoisovaleric acid in rats.

Safety and Handling

2-Bromoisovaleric acid is classified as a hazardous substance.

Table 4: GHS Hazard Information

Hazard Class	GHS Classification
Acute Toxicity, Oral	H302: Harmful if swallowed[3]
Acute Toxicity, Dermal	H312: Harmful in contact with skin[3]
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage[3]

Handling and Storage:

- Use in a well-ventilated area, preferably in a chemical fume hood.[12][13]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]
- Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][13]
- Keep away from incompatible materials such as strong bases and oxidizing agents.[11]

First Aid Measures:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
- Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek immediate medical attention.[12]

- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Conclusion

2-Bromoisovaleric acid is a key synthetic intermediate with well-defined physical and chemical properties. Its reactivity, particularly at the α -carbon, makes it a valuable precursor for a variety of more complex molecules in the pharmaceutical and agrochemical industries. While its direct biological activity is not extensively documented, its role in the synthesis of bioactive compounds is significant. Proper handling and safety precautions are essential when working with this corrosive and toxic compound. This guide provides a foundational resource for researchers utilizing 2-Bromoisovaleric acid in their work.

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